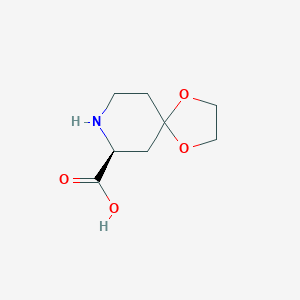

(S)-4-oxopipecolic acid ethylene acetal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(S)-4-oxopipecolic acid ethylene acetal” is a type of acetal, which is a functional group in organic chemistry . Acetals are formed from and convertible to aldehydes or ketones and have the same oxidation state at the central carbon . They have substantially different chemical stability and reactivity as compared to the analogous carbonyl compounds .

Synthesis Analysis

The synthesis of acetals involves the reaction of aldehydes or ketones with alcohols . This reaction is reversible and can be driven either forward (from carbonyl compound to acetal) or backward (from acetal to carbonyl compound), depending on the conditions . An acid catalyst is often used because alcohol is a weak nucleophile . The water produced with the acetal must be removed from the reaction by a process such as a molecular sieves or a Dean-Stark trap .Molecular Structure Analysis

Acetals are characterized by the connectivity R2C (OR’)2 . The central carbon atom has four bonds to it, and is therefore saturated and has tetrahedral geometry . If one of the R groups has an oxygen as the first atom, the functional group is instead an orthoester .Chemical Reactions Analysis

Acetals are stable compared to hemiacetals but their formation is a reversible equilibrium as with esters . The formation of acetals reduces the total number of molecules present (carbonyl + 2 alcohol → acetal + water) and therefore is generally not favorable with regards to entropy .Wirkmechanismus

Mode of Action

The compound is an acetal, a functional group characterized by two -OR groups attached to the same carbon . Acetals are formed by the reaction of an aldehyde or a ketone with an alcohol . The formation of an acetal involves several steps :

This process results in the formation of an acetal, which is a stable and non-reactive compound in neutral to strongly basic environments .

Biochemical Pathways

Acetals are known to play a crucial role in organic, medicinal, carbohydrate, and drug design chemistry . They are often used as protective groups in the synthesis of complex organic molecules .

Pharmacokinetics

The stability of acetals in neutral to strongly basic environments suggests that they may have good bioavailability .

Result of Action

The formation of an acetal from a carbonyl compound can protect the carbonyl group from further reactions, which can be crucial in the synthesis of complex organic molecules .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound. Acetals are stable and non-reactive in neutral to strongly basic environments . They can be hydrolyzed back to their starting components by treatment with aqueous acid .

Eigenschaften

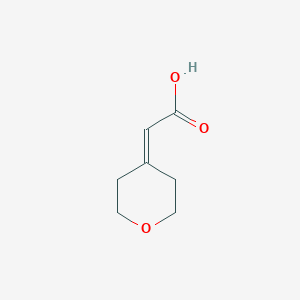

IUPAC Name |

(7S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVFMIFGJMPRCL-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC12OCCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CC12OCCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

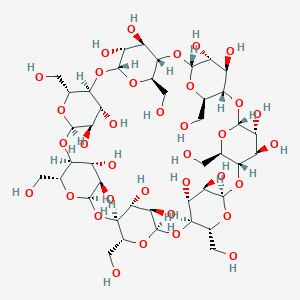

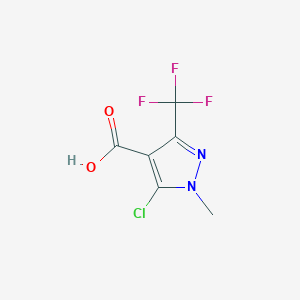

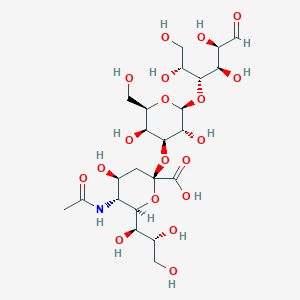

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)